molecular formula C10H16N4O B3247105 Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1807940-60-8

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No.: B3247105
CAS No.: 1807940-60-8
M. Wt: 208.26
InChI Key: SIAGUQYTBGASAB-SCZZXKLOSA-N
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Description

Product Overview Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is a high-purity chemical building block offered as a solid powder for research applications. This piperidin-2-one derivative features a chiral center and a 1-ethyl-1H-pyrazol-4-yl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery. Research Applications and Value This compound serves as a key synthetic intermediate for researchers exploring novel therapeutics. Its structural framework is highly relevant in the development of arginase inhibitors . Arginase is a metalloenzyme that plays a critical role in the urea cycle and the immune system. Dysregulation of arginase activity is implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions like Alzheimer's disease . By inhibiting arginase, research compounds based on this scaffold can help modulate the tumor microenvironment (TME) to counteract immune suppression mediated by myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) . This mechanism is a promising avenue in oncology and immunology research . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the product's Material Safety Data Sheet (MSDS) prior to use. Proper safety equipment and procedures for handling laboratory chemicals should be followed. Note: The specific biological activity and potency of this compound have not been fully characterized, and its applications are inferred from its structural similarity to known active molecules. Further research is necessary to establish its specific profile.

Properties

IUPAC Name

(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAGUQYTBGASAB-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amine sources such as ammonia or primary amines.

    Attachment of the 1-ethyl-1H-pyrazol-4-yl Group: This step involves the coupling of the pyrazole derivative to the piperidin-2-one core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidin-2-one derivatives, which can be further utilized in chemical synthesis and biological studies.

Scientific Research Applications

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is part of a broader class of piperidin-2-one derivatives modified at the 5- and 6-positions. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 6) Substituents (Position 5) Stereochemistry CAS Number Purity
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one C₁₀H₁₆N₄O 208.26 1-ethylpyrazole (4-position) -NH₂ (5R,6S) 1807940-60-8 95%
Rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one C₁₁H₁₈N₄O 222.29 1-methylpyrazole (4-position) -CH₂NH₂ (5R,6S) 1367926-76-8 95%
Rac-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one C₉H₁₈N₂O 194.24 1-methylpyrazole (5-position) -NH₂ (5S,6S) Not listed 95%
Rac-(5R,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one C₉H₁₄N₄O 194.24 1-methylimidazole (5-position) -NH₂ (5R,6R) EN300-395831 95%
Rac-(5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one C₉H₁₄N₄O 194.24 1-methylpyrazole (5-position) -NH₂ (5R,6R) EN300-395908 95%

Key Differences and Implications

Pyrazole vs. Imidazole Substituents: The 1-ethylpyrazole group in the parent compound confers enhanced lipophilicity compared to analogs with 1-methylpyrazole or imidazole rings. This may improve membrane permeability but reduce aqueous solubility .

Stereochemical Variations :

  • The (5R,6S) configuration distinguishes the parent compound from diastereomers like (5S,6S) or (5R,6R). These stereochemical differences can drastically alter biological activity and metabolic stability .

Functional Group Modifications: The aminomethyl (-CH₂NH₂) substituent in CAS 1367926-76-8 introduces a secondary amine, which may enhance solubility in acidic conditions but increase susceptibility to oxidation .

Biological Activity

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one features a piperidin-2-one core with an amino group and a 1-ethyl-1H-pyrazol-4-yl substituent. Its molecular formula is C10H16N4OC_{10}H_{16}N_{4}O with a molecular weight of 208.26 g/mol. The compound's unique structure contributes to its biological properties.

PropertyValue
IUPAC Name(5R,6S)-5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one
CAS Number1807940-60-8
Molecular Weight208.26 g/mol
Molecular FormulaC10H16N4O

Synthesis

The synthesis of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one typically involves several key steps:

  • Formation of the Piperidin-2-one Core : Achieved through cyclization of appropriate precursors.
  • Introduction of the Amino Group : Via nucleophilic substitution reactions.
  • Attachment of the Pyrazole Group : Usually through palladium-catalyzed cross-coupling reactions.

The biological activity of Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways.

Pharmacological Properties

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one exhibits a spectrum of pharmacological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating potential for treating inflammatory conditions .
  • Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial properties against various strains including E. coli and S. aureus .
  • Anticancer Potential : Research suggests that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing promising results comparable to standard drugs like dexamethasone .
  • Antibacterial Studies : Research demonstrated that certain pyrazole compounds could effectively inhibit bacterial growth, highlighting the importance of structural modifications in enhancing activity .
  • Anticancer Research : Various pyrazole derivatives were evaluated for their ability to induce cell death in cancer lines, suggesting that modifications in the structure can lead to improved efficacy against tumors .

Comparison with Similar Compounds

Rac-(5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one and Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropylpiperidin-2-one are structurally similar compounds that also exhibit significant biological activities.

Compound NameKey Activity
Rac-(5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidinAnticancer and anti-inflammatory
Rac-(5R,6S)-5-(aminomethyl)-1-cyclopropylpiperidinAntimicrobial and analgesic

Q & A

Q. How is the stereochemical configuration of rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one confirmed experimentally?

Answer: The stereochemistry is typically resolved using X-ray crystallography. Single-crystal diffraction data can be refined using programs like SHELX, which is robust for small-molecule crystallography despite its historical limitations in handling modern high-resolution data . For racemic mixtures, chiral chromatography (e.g., using amylose- or cellulose-based columns) combined with circular dichroism (CD) spectroscopy may validate enantiomeric separation. Purity (>95%) is confirmed via HPLC with UV detection, using protocols similar to those described for structurally related piperidin-2-one derivatives .

Q. What synthetic routes are commonly employed to prepare rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one?

Answer: A two-step strategy is often used:

  • Step 1: Coupling of a pyrazole moiety (e.g., 1-ethyl-1H-pyrazol-4-ylboronic acid) to a piperidinone scaffold via Suzuki-Miyaura cross-coupling, using palladium catalysts under inert conditions .
  • Step 2: Introduction of the amino group via azide reduction (Staudinger reaction) or direct amination. For example, lithium hexamethyldisilazide (LHMDS) can deprotonate the piperidinone, enabling nucleophilic substitution with an azide intermediate, followed by hydrogenation to yield the amine .

Q. How is purity assessed for rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one?

Answer: Purity (>95%) is validated via reversed-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phases often include ammonium acetate buffer (pH 6.5) and acetonitrile gradients, as described in pharmacopeial methods for related heterocycles . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (C10_{10}H16_{16}N4_4O, MW 208.26) and detects impurities .

Advanced Research Questions

Q. What strategies mitigate stereochemical ambiguity during the synthesis of rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one?

Answer: Racemic mixtures often arise from non-stereoselective coupling or amination steps. To address this:

  • Chiral auxiliaries: Temporarily introduce a chiral group (e.g., tert-butyl carbamate) to enforce stereocontrol, followed by cleavage .
  • Dynamic kinetic resolution: Use asymmetric catalysts (e.g., Ru-BINAP complexes) during hydrogenation to bias diastereomer formation .
  • Diastereomeric salt formation: Separate enantiomers via crystallization with chiral acids (e.g., tartaric acid) .

Q. How can conflicting NMR data for rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one be resolved?

Answer: Contradictions in 1^1H/13^13C NMR assignments (e.g., overlapping signals for the pyrazole and piperidinone protons) are resolved by:

  • 2D NMR: HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between adjacent substituents.
  • Variable-temperature NMR: Reduces signal broadening caused by conformational exchange in the piperidinone ring .
  • Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral interpretation .

Q. What analytical challenges arise in characterizing the stability of rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one under physiological conditions?

Answer: The compound may undergo hydrolysis of the lactam ring or oxidation of the pyrazole moiety. Stability studies require:

  • Forced degradation: Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C) and monitor degradation via LC-MS.
  • Microsomal incubation: Assess metabolic stability using liver microsomes and NADPH cofactors, identifying metabolites like hydroxylated pyrazoles .
  • Solid-state stability: Use accelerated aging (40°C/75% RH) with XRPD to detect polymorphic transitions .

Q. How are mechanistic insights into the hydrogenation step (e.g., in Step B of synthesis) obtained?

Answer: Hydrogenation of intermediates (e.g., azido-piperidinones) is studied via:

  • Isotopic labeling: Deuterium gas (D2D_2) reveals hydrogenation sites through mass shifts in MS.
  • Kinetic profiling: Monitor reaction progress via in situ IR spectroscopy to track azide (\sim2100 cm1^{-1}) consumption.
  • Catalyst screening: Compare PtO2_2, Pd/C, and Raney Ni for selectivity toward cis/trans amine products .

Methodological Notes

  • Key techniques: Crystallography (SHELX), chiral HPLC, 2D NMR, and DFT modeling are critical for resolving structural and stereochemical ambiguities.
  • Data tables (e.g., NMR shifts, HPLC conditions) should be cross-validated against peer-reviewed protocols for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
Reactant of Route 2
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

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